エバスチン

概要

説明

エバстинは、アレルギー性鼻炎や慢性特発性蕁麻疹の治療に主に使用される第2世代の抗ヒスタミン薬です . 血液脳関門を有意に通過しないため、眠気をもたらす可能性が低いことが知られています . エバстинは、1983年にアルミラール社によって特許を取得し、1990年に医療現場で使用され始めました .

2. 製法

合成ルートと反応条件: エバстинは、ベンゾフェノンを出発原料として合成されます。 プロセスには、4-ヒドロキシピペリジンとの縮合による4-ジフェニルメトキシピペリジンの生成、続いて4-クロロ-1-(4-tert-ブチルフェニル)-1-ブタノンとの縮合によるエバスティンの生成が含まれます . この方法は、コスト効率が高く、操作が容易で、工業生産に適しています .

工業生産方法: 工業的な設定では、エバстинは通常、経口液剤の形で調製されます。 このプロセスには、可溶化剤、潜在溶媒、pH調整剤の混合、続いてエバстин、甘味料、芳香剤、保存料の添加が含まれます。 混合物をすべての材料が溶解するまで撹拌し、pHを4〜5に調整します .

科学的研究の応用

Ebastine has a wide range of scientific research applications:

Chemistry: Used in the development of novel drug delivery systems, such as transfersomal nanogels and oral films, to enhance bioavailability

Biology: Studied for its effects on histamine receptors and its role in treating allergic conditions.

Medicine: Primarily used to treat allergic rhinitis and chronic idiopathic urticaria.

作用機序

生化学分析

Biochemical Properties

Ebastine interacts with H1 receptors, acting as an antagonist . It does not penetrate the blood-brain barrier to a significant amount, thus it combines an effective block of the H1 receptor in peripheral tissue with a low incidence of central side effects .

Cellular Effects

Ebastine has been shown to be effective in the treatment of allergic rhinitis and urticaria . Some patients with IBS exhibit evidence of low-grade mucosal inflammation, and ebastine may have a role in managing these symptoms .

Molecular Mechanism

Ebastine is a long-acting, nonsedating, second-generation histamine receptor antagonist that binds preferentially to peripheral H1 receptors . It is metabolized to its active metabolite, carebastine, which has antihistaminic and anti-allergic activity and prevents histamine-induced bronchoconstriction .

Temporal Effects in Laboratory Settings

Ebastine combines potency with a rapid onset (fast absorption) and long duration (slow elimination) of action . This is at least partially mediated via the formation of an acid metabolite, carebastine, that is even more potent as an antihistamine .

Dosage Effects in Animal Models

In animal models, ebastine has shown negligible activity on the central nervous system even after oral administration of high doses

Metabolic Pathways

Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . Both CYP2J2 and CYP3A play important roles in ebastine sequential metabolism .

Transport and Distribution

Ebastine is rapidly absorbed and undergoes extensive first-pass metabolism following oral administration

Subcellular Localization

It is known that ebastine does not readily cross the blood-brain barrier , suggesting that its effects are primarily peripheral

準備方法

Synthetic Routes and Reaction Conditions: Ebastine is synthesized using benzophenone as the starting material. The process involves condensation with 4-hydroxy piperidine to obtain 4-diphenyl methoxyl piperidine, which is then condensed with 4-chloro-1-(4-tert-butylphenyl)-1-butanone to yield ebastine . This method is cost-effective, easy to operate, and suitable for industrial production .

Industrial Production Methods: In industrial settings, ebastine is often prepared in the form of oral liquid preparations. The process involves mixing solubilizers, latent solvents, and pH modifiers, followed by the addition of ebastine, sweetening agents, aromatics, and preservatives. The mixture is stirred until all materials are dissolved, and the pH is adjusted to 4-5 .

化学反応の分析

エバстинは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: シトクロムP450 3A4酵素。

置換: ベンゾフェノン、4-ヒドロキシピペリジン、および4-クロロ-1-(4-tert-ブチルフェニル)-1-ブタノン.

主な生成物:

カレバстин: 酸化によって生成される活性代謝産物.

4. 科学研究への応用

エバстинは、幅広い科学研究に適用されています。

類似化合物との比較

エバстинは、テルフェナジンなどの他の第2世代の抗ヒスタミン薬と比較されることがよくあります。 両方の化合物が非鎮静性H1ヒスタミン受容体拮抗薬である一方で、エバстинは心臓の安全性プロファイルがより良好であり、有意なQT間隔の延長を引き起こしません . 他の類似の化合物には以下が含まれます。

テルフェナジン: 構造は似ていますが、心臓への影響がより顕著です.

エバスティンの眠気を引き起こす可能性が低いこと、心臓の安全性プロファイルが良好であることなどの独特の特性により、アレルギー性疾患の治療に有効な抗ヒスタミン薬となっています .

特性

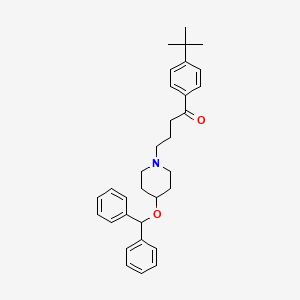

IUPAC Name |

4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJALKDDGIKVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046472 | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-43-4 | |

| Record name | Ebastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ebastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EBASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。